methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and tetramethylpiperidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-hydroxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C24H34N4O4 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H34N4O4/c1-15(25-16-13-23(2,3)27-24(4,5)14-16)21-19(12-20(29)32-7)26-28(22(21)30)17-8-10-18(31-6)11-9-17/h8-11,16,26-27H,12-14H2,1-7H3 |
InChI Key |
BJOMFJNKTOCZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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